Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid
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Overview
Description
Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique tetrahydrothiophene ring structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable diene precursor in the presence of a sulfur source under controlled conditions. The reaction conditions often include specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactors to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethylcyclohexanone: Shares a similar ring structure but differs in functional groups.
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol: Another chiral compound with distinct applications in medicinal chemistry.
Uniqueness
Rel-(2R,5R)-tetrahydrothiophene-2,5-dicarboxylic acid is unique due to its tetrahydrothiophene ring, which imparts specific chemical properties not found in other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H8O4S |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(2R,5R)-thiolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
InChI Key |
VZKPHLAASBCFGX-QWWZWVQMSA-N |
Isomeric SMILES |
C1C[C@@H](S[C@H]1C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(SC1C(=O)O)C(=O)O |
Origin of Product |
United States |
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